molecular formula C44H54N4O8 B8480499 Bis((Cbz-Val-Phe-psi(CHOH)) CAS No. 129467-49-8

Bis((Cbz-Val-Phe-psi(CHOH))

Cat. No.: B8480499
CAS No.: 129467-49-8
M. Wt: 766.9 g/mol
InChI Key: TZRRVSCDIPHXHN-UNHORJANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis((Cbz-Val-Phe-psi(CHOH)) is a useful research compound. Its molecular formula is C44H54N4O8 and its molecular weight is 766.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis((Cbz-Val-Phe-psi(CHOH)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis((Cbz-Val-Phe-psi(CHOH)) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

129467-49-8

Molecular Formula

C44H54N4O8

Molecular Weight

766.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3S,4S,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

TZRRVSCDIPHXHN-UNHORJANSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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